![molecular formula C15H22N6O B5593122 2,2-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)propanamide](/img/structure/B5593122.png)
2,2-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules akin to the subject compound often involves multi-step reactions, where key steps might include heterocyclization, aromatization, and various forms of functional group transformations. For instance, a convenient and efficient one-pot acid-promoted synthesis method has been developed for related pyrazolo[3,4-d]pyrimidine derivatives, indicating the potential complexity and intricacy involved in synthesizing such compounds (Tseng et al., 2019).
Molecular Structure Analysis
Detailed molecular structure analysis often involves X-ray diffraction and NMR techniques to elucidate the arrangement of atoms within a compound. For closely related compounds, such techniques have revealed the presence of intramolecular hydrogen bonds and planar ring structures, which are crucial for understanding the chemical behavior and reactivity of the molecule (Wu et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of a compound like "2,2-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)propanamide" can be diverse. Reactions may involve nucleophilic substitutions, additions, or cyclizations, as seen in the synthesis of various heterocyclic derivatives that display a wide range of biological activities (Yengoyan et al., 2018).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are fundamental for its characterization and application in research. While specific data on the subject compound may not be readily available, related research emphasizes the importance of crystallography in determining compound stability and reactivity (Minga, 2005).
Applications De Recherche Scientifique
Synthesis and Heterocyclic Transformations
Research has demonstrated the compound's utility in synthesizing a range of heterocyclic structures, such as imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and 2-oxa-6a, 10c-diazaaceanthrylenes through transformations of the pyrido[1,2-a]pyrazine ring system (Kolar et al., 1996). These transformations highlight the compound's versatility in generating complex heterocyclic frameworks, critical for developing novel therapeutic agents and materials.
Catalytic and Biological Applications
Further research explored the catalytic properties of derivatives formed from this compound, showing potential in the reduction of ketones and aldehydes under transfer hydrogenation conditions (Mejuto et al., 2015). This indicates a promising avenue for utilizing these compounds in catalytic processes, contributing to more efficient and sustainable chemical reactions.
Anticancer and Anti-inflammatory Agents
The anticancer and anti-inflammatory activities of novel heterocyclic compounds based on the core structure of 2,2-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)propanamide have been investigated. For instance, some derivatives have shown significant activity against various cancer cell lines, indicating their potential as anticancer agents (Metwally et al., 2016). Additionally, the synthesis of compounds bearing an aryl sulfonate moiety has demonstrated antimicrobial and anti-inflammatory activities, suggesting their applicability in treating infections and inflammation (Kendre et al., 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2,2-dimethyl-N-[2-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O/c1-11-7-10-21(20-11)13-6-5-12(18-19-13)16-8-9-17-14(22)15(2,3)4/h5-7,10H,8-9H2,1-4H3,(H,16,18)(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSFKIYEFWPKOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NCCNC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(cyanomethyl)phenyl]-2-(3-methyl-4-nitrophenoxy)acetamide](/img/structure/B5593050.png)
![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B5593056.png)
![7-(3,4-dichlorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5593070.png)
![5-(4-hydroxybenzylidene)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B5593081.png)
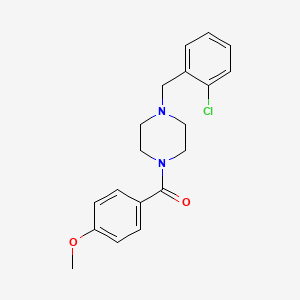
![N-{[3-(3-methoxyphenyl)isoxazol-5-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5593110.png)
![4-{[(5-methyl-2-furyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5593111.png)
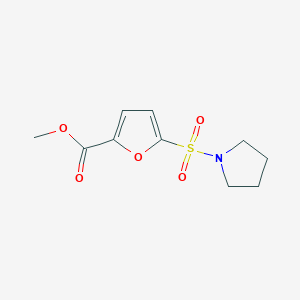
![4-(4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5593119.png)
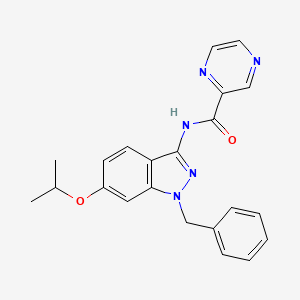
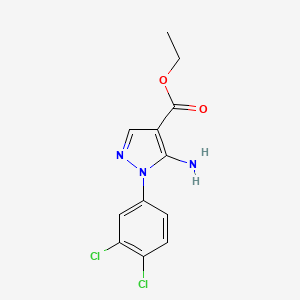
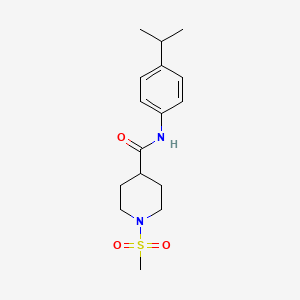
![4-{[(3-acetylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5593153.png)